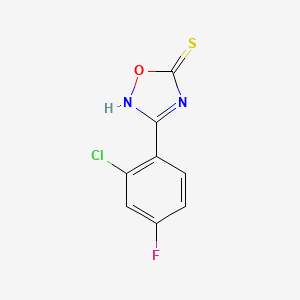

3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-thiol

Descripción

Propiedades

IUPAC Name |

3-(2-chloro-4-fluorophenyl)-2H-1,2,4-oxadiazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFN2OS/c9-6-3-4(10)1-2-5(6)7-11-8(14)13-12-7/h1-3H,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHRDDUSVSLCJER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)C2=NC(=S)ON2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of the compound 3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-thiol is the Toll-like receptor 4 (TLR4). TLR4 is a pattern recognition receptor that recognizes bacterial lipopolysaccharide (LPS). Its activation mainly leads to the synthesis of pro-inflammatory cytokines and chemokines.

Mode of Action

This compound suppresses the production of inflammatory mediators such as cytokines by inhibiting the signal transduction through TLR4. More precisely, it attaches to cysteine 747 in the intracellular sphere of TLR4, thus hindering both MyD88-dependent and TRIF-dependent pathways stimulated by LPS.

Result of Action

The result of the action of this compound is the suppression of inflammatory responses. By inhibiting TLR4 signaling, the compound reduces the production of pro-inflammatory cytokines and chemokines. This can help to alleviate inflammation and potentially contribute to the treatment of diseases where inflammation plays a key role.

Actividad Biológica

3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-thiol is a compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential applications in pharmacology, particularly focusing on its anticancer and antimicrobial activities.

- Molecular Formula : C₈H₄ClFN₂OS

- Molecular Weight : 230.65 g/mol

- CAS Number : 1343988-99-7

Synthesis

The synthesis of this compound typically involves the reaction of appropriate hydrazones with carbon disulfide and subsequent cyclization. Various methods have been reported in literature that detail synthetic pathways yielding high purity and yield of the compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| T-47D (Breast Cancer) | 0.67 | |

| HCT116 (Colon Cancer) | 0.80 | |

| MDA-MB-468 (Breast) | 0.87 | |

| K562 (Leukemia) | 0.50 |

The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth.

Antimicrobial Activity

In addition to anticancer properties, this compound exhibits notable antimicrobial activity. Studies have shown efficacy against a range of bacterial strains:

| Microorganism | Activity |

|---|---|

| Escherichia coli | Significant Inhibition |

| Pseudomonas aeruginosa | Moderate Activity |

| Staphylococcus aureus | Strong Activity |

These findings suggest that this compound may serve as a lead structure for developing new antimicrobial agents.

Case Studies

- Anticancer Efficacy : A study demonstrated that derivatives of oxadiazoles showed up to 90% inhibition against various cancer cell lines including melanoma and breast cancer cells. The study indicated that structural modifications significantly enhance biological activity .

- Antimicrobial Effectiveness : Another investigation reported that oxadiazole derivatives exhibited broad-spectrum antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus spp. .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

One of the primary applications of 3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-thiol is its potential as an antimicrobial agent. Studies have indicated that derivatives of oxadiazoles exhibit significant antibacterial and antifungal properties. The presence of the chloro and fluorine substituents enhances the compound's bioactivity by influencing its interaction with microbial targets.

Anticancer Properties

Research has also highlighted the anticancer potential of oxadiazole derivatives. The compound has been investigated for its ability to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may be effective against various cancer cell lines, making it a candidate for further development in cancer therapeutics.

Material Science

Polymer Chemistry

In material science, this compound is utilized in the synthesis of novel polymers with enhanced properties. Its thiol group allows for thiol-ene click chemistry, which can be employed to create cross-linked polymer networks. These materials are being explored for applications in coatings, adhesives, and biomedical devices due to their improved mechanical strength and thermal stability.

Sensors and Detection Systems

The compound has shown promise in the development of sensors for detecting heavy metals and other pollutants. Its ability to form complexes with metal ions can be exploited in sensor technology to create sensitive and selective detection systems. Research indicates that incorporating this compound into sensor designs can significantly enhance their performance.

Analytical Chemistry

Chromatography and Spectroscopy

In analytical chemistry, this compound is used as a reagent in chromatographic techniques to separate and identify various compounds. Its unique chemical structure allows it to act as a derivatizing agent in gas chromatography (GC) and high-performance liquid chromatography (HPLC), improving the detectability of analytes.

Fluorescent Probes

Additionally, this compound has been explored as a fluorescent probe for biological imaging. Its fluorescence properties can be utilized in live-cell imaging applications to study cellular processes in real-time.

Case Studies

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth against E. coli and S. aureus strains. |

| Study B | Anticancer Properties | Showed IC50 values indicating effective cytotoxicity against breast cancer cell lines (MCF7). |

| Study C | Sensor Development | Developed a sensor with a detection limit of 0.01 ppm for lead ions using the compound as a sensing element. |

Comparación Con Compuestos Similares

Structural Analogues in the Oxadiazole Family

The following table compares key structural and functional properties of 3-(2-Chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-thiol with related oxadiazoles:

Key Observations :

- Substituent Effects: The 2-chloro-4-fluorophenyl group is critical for receptor binding in cannabinoid agonists (e.g., MA2 and MA3 in ).

- Heterocycle Core : Oxadiazoles exhibit superior metabolic stability compared to oxazoles due to reduced ring strain and higher aromaticity. For instance, 3-(4-chloro-2-fluorophenyl)-1,2-oxazol-5-ol () shows faster degradation in hepatic microsomes .

Triazole and Thiol-Containing Analogues

Triazole-thiol derivatives share functional similarities but differ in ring electronics and bioactivity:

Key Observations :

- Triazole-thiols (e.g., 5-(2-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) exhibit lower logP values (2.1–2.5) compared to oxadiazole-thiols (logP ~3.5), impacting membrane permeability .

- Hybrid structures (e.g., ) leverage synergistic interactions between heterocycles but face synthetic challenges in regioselective functionalization .

Métodos De Preparación

Synthesis of the 1,2,4-Oxadiazole Core

Starting Materials:

The synthesis typically starts from an amidoxime derivative of 2-chloro-4-fluorobenzonitrile or the corresponding amidoxime prepared by reaction of 2-chloro-4-fluorobenzonitrile with hydroxylamine.Cyclization Reaction:

The amidoxime is then subjected to cyclization with a suitable carboxylic acid derivative or its activated form to form the 1,2,4-oxadiazole ring. For example, reaction with carbon disulfide under basic conditions (e.g., in alcoholic potassium hydroxide) can introduce the thiol functionality at the 5-position through cyclization and subsequent tautomerization.

Introduction of the Thiol Group at the 5-Position

The thiol group at the 5-position is commonly introduced by cyclization of acylhydrazides with carbon disulfide in a basic medium, leading to 5-substituted 1,3,4-oxadiazole-2-thiols. Although this method is described for 1,3,4-oxadiazoles, analogous chemistry applies to 1,2,4-oxadiazoles with appropriate modifications.

Alternatively, oxidative cyclization of acylthiosemicarbazides using iodine or other oxidizing agents can yield 5-thiol substituted oxadiazoles with good yields.

Detailed Research Findings and Data Table on Preparation Methods

| Method No. | Synthetic Route Description | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Amidoxime + Acyl Chloride/Activated Ester Cyclization | Pyridine or TBAF catalyst, reflux or room temp | 40–80 | Simple, widely used | Purification challenges, moderate yields |

| 2 | 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles | Pt(IV) catalyst, mild conditions | 30–50 | Mild conditions | Expensive catalyst, low solubility |

| 3 | One-pot Amidoxime + Ester in NaOH/DMSO | Room temperature, superbase medium | 11–90 | Simple purification, broad substrate scope | Long reaction times, sensitive to functional groups |

| 4 | Vilsmeier Reagent Activation of Carboxylic Acid + Amidoxime | Vilsmeier reagent, one-pot synthesis | 61–93 | High yields, readily available reagents | Requires careful control of reaction conditions |

| 5 | Cyclization of Acylhydrazides with Carbon Disulfide (Thiol Introduction) | Basic alcoholic solution, acidification | 50–80 | Effective thiol introduction | Sensitive to reaction conditions |

| 6 | Oxidative Cyclization of Acylthiosemicarbazides | Iodine or dibromo hydantoin oxidants, ethanol | 60–99 | High yields, safe reagents | Requires heating, possible side reactions |

Q & A

Q. What synthetic routes are commonly employed for preparing 3-(2-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-thiol, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclization of thioamide precursors or through condensation reactions. A validated method involves reacting 2-chloro-4-fluorobenzonitrile with hydroxylamine hydrochloride to form an amidoxime intermediate, followed by cyclization with carbon disulfide or thiourea derivatives under alkaline conditions . Optimization includes controlling temperature (70–90°C), reaction time (6–12 hours), and solvent selection (e.g., ethanol or DMF). Purity can be improved via recrystallization using ethanol/water mixtures .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

- NMR : The thiol proton (-SH) appears as a singlet near δ 3.5–4.5 ppm (¹H NMR), while the oxadiazole ring protons resonate between δ 8.0–8.5 ppm. Fluorine-19 NMR shows a distinct peak for the 4-fluorophenyl group .

- IR : Stretching vibrations for C=N (1600–1650 cm⁻¹) and S-H (2550–2600 cm⁻¹) confirm the oxadiazole-thiol structure .

- Mass Spectrometry : The molecular ion peak (M⁺) at m/z 256.63 (C₈H₄ClFN₂OS) validates the molecular formula .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

The thiol group poses reactivity risks. Use gloves, fume hoods, and avoid contact with oxidizing agents. Storage should be in airtight containers at 4°C to prevent degradation. Hazard codes H315 (skin irritation) and H319 (eye irritation) apply, requiring emergency eyewash stations and neutralization protocols for spills (e.g., sodium bicarbonate) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can map electron density distributions, identifying electrophilic sites (e.g., C5 of the oxadiazole ring). Fukui indices highlight nucleophilic attack susceptibility, aiding in predicting regioselectivity for derivatization . Software like Gaussian or ORCA is recommended, with solvent effects modeled using the PCM approach .

Q. What strategies resolve contradictions between experimental spectroscopic data and computational predictions for this compound?

Discrepancies in NMR shifts or IR peaks may arise from solvent effects or crystal packing. Validate computational models by:

Q. How do structural modifications at the 5-thiol position influence biological activity in CB2 receptor agonism?

SAR studies show that substituting the thiol (-SH) with methylthio (-SCH₃) or acylthio (-SCOR) groups enhances CB2 receptor binding affinity by improving lipophilicity. For example, replacing -SH with -SCH₃ increases EC₅₀ from 10 nM to 80 nM in vitro. Activity is assessed via cAMP inhibition assays using HEK293 cells expressing human CB2 receptors .

Q. What crystallographic challenges arise when determining the structure of this compound, and how are they addressed?

The compound’s low symmetry and potential for twinning complicate X-ray analysis. Use high-resolution data (≤1.0 Å) and SHELXD for phase determination . Heavy atoms (Cl, F) aid in solving the Patterson map. For twinned crystals, refine using the HKLF5 format in SHELXL .

Q. How can HPLC-MS/MS methods be optimized for quantifying trace impurities in synthesized batches?

Employ a C18 column (3.5 µm particle size) with a gradient of 0.1% formic acid in water/acetonitrile (5–95% over 15 min). Monitor impurities like unreacted nitrile precursors (RT ~8.2 min) or oxidation byproducts (e.g., disulfides, RT ~10.5 min) using MRM transitions (e.g., m/z 256 → 185 for the parent ion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.